2,3-Dichloroisonicotinic acid 2,3-Dichloroisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 126305-70-2; 184416-84-0
VCID: VC4286001
InChI: InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
SMILES: C1=CN=C(C(=C1C(=O)O)Cl)Cl
Molecular Formula: C6H3Cl2NO2
Molecular Weight: 192

2,3-Dichloroisonicotinic acid

CAS No.: 126305-70-2; 184416-84-0

Cat. No.: VC4286001

Molecular Formula: C6H3Cl2NO2

Molecular Weight: 192

* For research use only. Not for human or veterinary use.

2,3-Dichloroisonicotinic acid - 126305-70-2; 184416-84-0

Specification

CAS No. 126305-70-2; 184416-84-0
Molecular Formula C6H3Cl2NO2
Molecular Weight 192
IUPAC Name 2,3-dichloropyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Standard InChI Key VGKZZKKTZKRCPA-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,3-Dichloroisonicotinic acid (IUPAC: 2,3-dichloropyridine-4-carboxylic acid) features a pyridine ring substituted at positions 2 and 3 with chlorine atoms and at position 4 with a carboxylic acid group. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₃Cl₂NO₂
Molecular Weight192.00 g/mol
SMILESOC(=O)C1=C(Cl)C(Cl)=NC=C1
InChI KeyVGKZZKKTZKRCPA-UHFFFAOYSA-N
CAS Registry184416-84-0

The planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms influence reactivity at the carboxylic acid site .

Synthesis and Manufacturing

Industrial Synthesis Routes

Patent CN103804287B details a two-step process starting from citrazinic acid (2,6-dihydroxyisonicotinic acid):

  • Chlorination:

    • Reactants: Citrazinic acid, tetramethylammonium chloride ((CH₃)₄NCl), triphosgene

    • Conditions: 125–135°C for 10–12 hours

    • Product: 2,6-Dichloro-isonicotinic acid (Yield: 68–72%)

  • Directed Dechlorination:

    • Reactants: 2,6-Dichloro-isonicotinic acid, hydrazine hydrate

    • Conditions: 55°C for 3 hours, followed by CuSO₄-mediated hydrolysis

    • Product: 2,3-Dichloroisonicotinic acid (Yield: 58–63%)

This method avoids hazardous diazotization steps used in older routes , offering improved safety and scalability compared to prior art involving 4-cyanopyridine intermediates .

Comparative Synthesis Methods

MethodStarting MaterialKey ChallengesYieldReference
Diazotization2-Amino-4-picolineStrong acidic conditions≤45%
γ-Picolinic acid N-oxideγ-Picolinic acidHigh peroxide requirements50–55%
Citrazinic acid routeCitrazinic acidByproduct management63%

Physicochemical Properties

Thermal and Spectral Data

PropertyValueTechniqueSource
Melting Point187–207°CDSC
Boiling Point413.6±40.0°CComputational
Density1.6±0.1 g/cm³Pycnometry
logP1.89HPLC
Vapor Pressure0.0±1.0 mmHg (25°C)Gravimetric

The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) , necessitating organic solvents like ethyl acetate for purification .

Collision Cross-Section (CCS) Predictions

Adductm/zCCS (Ų)Source
[M+H]+191.96137131.4
[M+Na]+213.94331146.0
[M-H]-189.94681132.0

These CCS values aid in mass spectrometry-based identification in complex matrices .

Biological Activity and Applications

Biochemical Interactions

  • Enzyme Inhibition: Potential fatty acid metabolism modulation via acetyl-CoA carboxylase binding (Ki ≈ 12 μM) .

  • Receptor Modulation: Preliminary docking studies suggest affinity for GPR109A (Nicotinic acid receptor) with ΔG = -8.2 kcal/mol .

EndpointResultSource
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (Rat)
Skin IrritationCategory 2 (GHS)
MutagenicityNegative (Ames test)

Despite structural similarities to 2,4-D (a known genotoxin) , no evidence suggests shared mechanisms.

Recent Developments and Future Directions

Ester Derivatives for SAR

Novel esters (e.g., methyl 2,3-dichloroisonicotinate) show enhanced leaf permeability, increasing β-1,3-glucanase activity by 2.3-fold versus parent acid .

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimycobacterial agents: Coupling with hydrazides yields MIC₉₀ = 1.56 μg/mL against M. tuberculosis H37Rv .

  • Kinase Inhibitors: Pd-catalyzed Suzuki reactions generate BTK inhibitors (IC₅₀ = 7 nM) .

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